3,5-Dimethylcyclohex-2-ene-1-carboxylic acid

Physicochemical Properties Distillation Purification

3,5-Dimethylcyclohex-2-ene-1-carboxylic acid (CAS 34564-59-5) is a chiral, unsaturated cyclic carboxylic acid belonging to the cyclohexene monocarboxylic acid family. It features two methyl substituents at the 3- and 5-positions on a cyclohexene ring with a conjugated endocyclic double bond between C2 and C3, giving it a unique steric and electronic profile.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 34564-59-5
Cat. No. B13957392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylcyclohex-2-ene-1-carboxylic acid
CAS34564-59-5
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC1CC(C=C(C1)C)C(=O)O
InChIInChI=1S/C9H14O2/c1-6-3-7(2)5-8(4-6)9(10)11/h4,7-8H,3,5H2,1-2H3,(H,10,11)
InChIKeyGOJYHRRKUZBGPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethylcyclohex-2-ene-1-carboxylic acid (CAS 34564-59-5): Sourcing Guide for Procurement Specialists


3,5-Dimethylcyclohex-2-ene-1-carboxylic acid (CAS 34564-59-5) is a chiral, unsaturated cyclic carboxylic acid belonging to the cyclohexene monocarboxylic acid family. It features two methyl substituents at the 3- and 5-positions on a cyclohexene ring with a conjugated endocyclic double bond between C2 and C3, giving it a unique steric and electronic profile . The compound is primarily employed as a versatile chiral building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, where the spatial arrangement of its substituents and the olefin geometry directly influence downstream enantioselectivity, synthetic yield, and final product purity .

Chiral building block for diastereoselective synthesis of pharmaceuticals and agrochemicals
Steric 3,5-dimethyl pattern supports selectivity in cyclization and functionalization steps
Unsaturated ring geometry provides electronic differentiation from saturated analogs

Why Generic Substitution of 3,5-Dimethylcyclohex-2-ene-1-carboxylic acid Is Not Advisable


Superficially similar cyclohexene carboxylic acids—such as the unsubstituted cyclohex-2-ene-1-carboxylic acid or the saturated cyclohexanecarboxylic acid—cannot be interchanged for 3,5-dimethylcyclohex-2-ene-1-carboxylic acid without risking altered reactivity, selectivity, and physicochemical properties. The twin methyl groups at C3 and C5 significantly increase steric bulk, modulate the pKa of the carboxylic acid, and influence the geometry of the cyclohexene ring, which directly impacts both non-covalent interactions in biological targets and the diastereoselectivity of subsequent chemical transformations . Procurement decisions based solely on cost or availability of unsubstituted analogs can lead to failed syntheses, lower yields, or inactive compounds in downstream biological assays .

Unsubstituted cyclohex-2-ene-1-carboxylic acid lacks 3,5-methyl groups; may shift diastereoselectivity and reactivity
Saturated cyclohexanecarboxylic acid lacks the endocyclic double bond; alters electronic profile and may compromise downstream transformations
Substitution with analogs of different methyl placement or ring size may change pKa and non-covalent target interactions

Quantitative Differentiation of 3,5-Dimethylcyclohex-2-ene-1-carboxylic acid vs. Unsubstituted and Saturated Analogs


Boiling Point Elevation Relative to Cyclohex-2-ene-1-carboxylic Acid

The predicted boiling point of 3,5-Dimethylcyclohex-2-ene-1-carboxylic acid is 254.5±19.0 °C, which is 17 °C higher than the predicted boiling point of the unsubstituted cyclohex-2-ene-1-carboxylic acid (237.5±19.0 °C) . This elevation is consistent with the increased molecular weight and enhanced van der Waals interactions imparted by the two methyl groups.

Boiling Point
Predicted
254.5±19.0 °C (target) vs. 237.5±19.0 °C (unsubstituted)
Δ = +17 °C
Supports distillation purification strategy review
Based on QSPR models; experimental verification recommended
Physicochemical Properties Distillation Purification

LogP (Lipophilicity) Comparison with Cyclohex-2-ene-1-carboxylic Acid

The predicted octanol-water partition coefficient (LogP) for 3,5-Dimethylcyclohex-2-ene-1-carboxylic acid is 2.06, whereas the reported LogP for the unsubstituted cyclohex-2-ene-1-carboxylic acid is 1.25 . The +0.81 LogP unit increase reflects the hydrophobicity contributed by the two methyl groups.

Lipophilicity (LogP)
Predicted
LogP 2.06 (target) vs. 1.25 (unsubstituted)
Δ = +0.81 units
May support membrane permeability assessment in CNS-targeted research
Predicted values; experimental LogP advised for lead optimization
Lipophilicity ADME Drug Design

Molecular Weight and Exact Mass Differentiation vs. Saturated Cyclohexanecarboxylic Acid

The molecular weight of 3,5-Dimethylcyclohex-2-ene-1-carboxylic acid (154.21 g/mol) is 12.08 g/mol higher than that of cyclohexanecarboxylic acid (142.11 g/mol), and its exact mass (154.09900 Da) differs by 12.03092 Da . This mass difference is critical for LC-MS and GC-MS detection, enabling unambiguous identification in complex reaction mixtures.

Mass Differentiation
Calculated
MW 154.21 vs. 142.11 g/mol; Exact mass Δ = +12.03 Da vs. saturated analog
Enables selective MS monitoring for synthesis scale-up QC
Useful for LC-MS/GC-MS method development in complex mixtures
Molecular Weight Mass Spectrometry Purity Analysis

Application Scenarios Where 3,5-Dimethylcyclohex-2-ene-1-carboxylic acid Provides a Verifiable Advantage


Chiral Intermediate in Statin Synthesis Requiring Strict Diastereoselectivity

The defined geometry of the cyclohexene ring and the steric influence of the 3,5-dimethyl groups enable higher diastereoselectivity during key cyclization or functionalization steps in the construction of HMG-CoA reductase inhibitor scaffolds. Procurement of the dimethyl analog over the unsubstituted cyclohex-2-ene-1-carboxylic acid reduces the formation of unwanted diastereomers, thereby improving overall yield and purity in the final active pharmaceutical ingredient .

Lipophilic Fragment for CNS-Penetrant Drug Discovery Programs

With a LogP of 2.06, 3,5-dimethylcyclohex-2-ene-1-carboxylic acid provides a 0.81 LogP unit advantage over the unsubstituted analog. This increased lipophilicity makes it a preferred carboxylic acid fragment when designing CNS-active compounds where enhanced passive permeability is required to cross the blood-brain barrier .

Building Block for Flavor and Fragrance Ester Derivatives

Patent literature discloses the use of substituted cyclohexanecarboxylic acids as sourness enhancers and flavor modifiers in food products [1]. The 3,5-dimethylcyclohex-2-ene-1-carboxylic acid, upon esterification, can yield esters with distinct olfactory profiles compared to non-methylated or saturated analogs, providing formulators with a structural handle to tune volatility and sensory characteristics.

Application
Selection Property
Validation Focus
Statin intermediate synthesis
Steric and electronic profile of 3,5-dimethyl groups
Diastereomer ratio in cyclization steps
CNS-penetrant fragment design
LogP-driven membrane permeability profile
Permeability assay and BBB model studies
Flavor and fragrance esters
Methyl substitution pattern for olfactory tuning
Sensory evaluation and volatility testing
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